(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione
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Overview
Description
(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The key steps include chlorination, hydroxylation, and acetylation reactions. The reaction conditions typically involve the use of reagents such as thionyl chloride for chlorination, hydrogen peroxide for hydroxylation, and acetic anhydride for acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Chemical Reactions Analysis
Types of Reactions
(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Used in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.
Industry: Used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
Uniqueness
(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione is unique due to its specific chemical structure, which provides a balance between potency and side effects. Its chlorination and acetylation confer distinct pharmacokinetic properties, making it suitable for specific therapeutic applications.
Properties
Molecular Formula |
C23H27ClO6 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
[2-(6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H27ClO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8-9,14-15,18,20,27,29H,5,7,10-11H2,1-3H3 |
InChI Key |
GXDOZSMUPXSHBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=C(C4=CC(=O)C=CC34C)Cl)O)C)O |
Origin of Product |
United States |
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